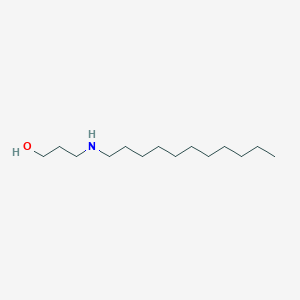
3-(Undecylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Undecylamino)propan-1-ol is an organic compound with the molecular formula C14H31NO. It is a member of the class of propanolamines, characterized by the presence of a hydroxy group (-OH) at the first carbon and an amino group (-NH2) at the third carbon of the propane chain. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Undecylamino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with undecylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-chloropropan-1-ol and undecylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Procedure: The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Undecylamino)propan-1-ol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted propanolamines.
Wissenschaftliche Forschungsanwendungen
3-(Undecylamino)propan-1-ol has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(Undecylamino)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with a shorter alkyl chain, used in similar chemical reactions and applications.
1-Propanol: A primary alcohol without the amino group, used as a solvent and in chemical synthesis.
Undecylamine: An amine with a longer alkyl chain, used in the production of surfactants and other industrial chemicals.
Uniqueness
3-(Undecylamino)propan-1-ol is unique due to its combination of a long alkyl chain and both hydroxyl and amino functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
88090-01-1 |
|---|---|
Molekularformel |
C14H31NO |
Molekulargewicht |
229.40 g/mol |
IUPAC-Name |
3-(undecylamino)propan-1-ol |
InChI |
InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16/h15-16H,2-14H2,1H3 |
InChI-Schlüssel |
ZUSUMJQTXDOTNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
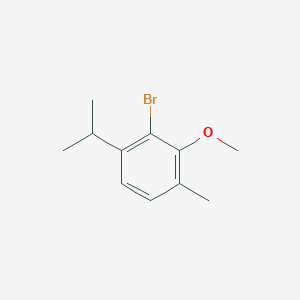
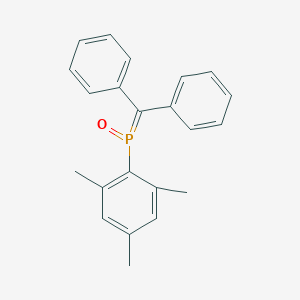

![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
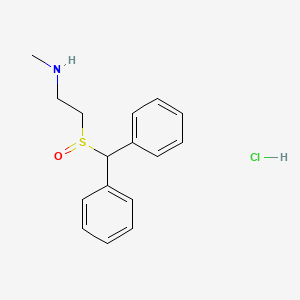
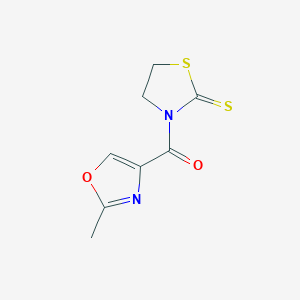
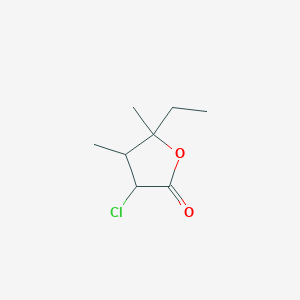
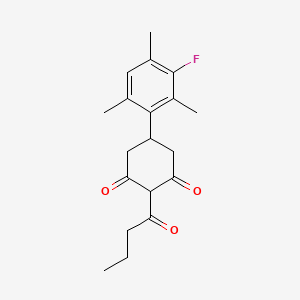
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
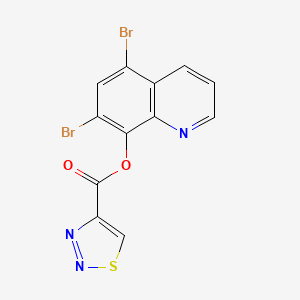
![7-[5-(Pent-1-EN-1-YL)thiophen-2-YL]-7-(pyridin-3-YL)hept-6-enoic acid](/img/structure/B14378680.png)
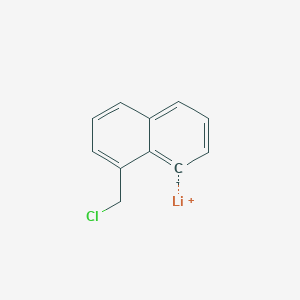
![N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide](/img/structure/B14378689.png)
